5-Ethyl-5-phenyloxazolidin-2-one
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Overview
Description
5-Ethyl-5-phenyloxazolidin-2-one is a heterocyclic compound with the molecular formula C11H13NO2. It belongs to the oxazolidin-2-one class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry . The compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-5-phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-aminoalcohols with phosgene or its derivatives . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidin-2-one ring . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques are common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized oxazolidinones .
Scientific Research Applications
5-Ethyl-5-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidin-2-one derivatives like linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby halting bacterial growth. The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Linezolid: An antibacterial agent with a similar oxazolidin-2-one core structure.
Tedizolid: Another oxazolidin-2-one derivative used to treat bacterial infections.
Cytoxazone: A compound with a similar structure used in the synthesis of pharmaceuticals.
Uniqueness: 5-Ethyl-5-phenyloxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its versatility in synthetic applications and its role as a chiral auxiliary make it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-12-10(13)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
AYVXTRYCZJVCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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